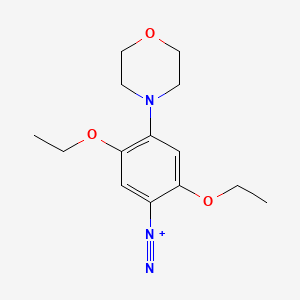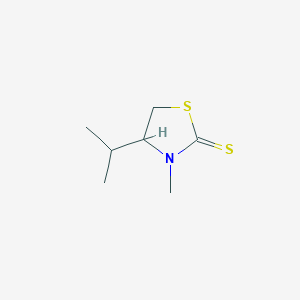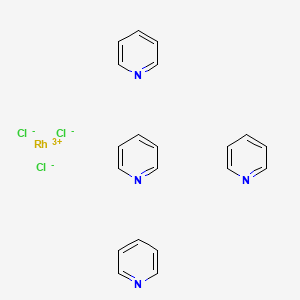
Rhodium(1+), dichlorotetrakis(pyridine)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorotetrakis(pyridine)rhodium chloride is a coordination complex with the chemical formula [RhCl₂(pyridine)₄]Cl. This compound is known for its distinctive yellow solid appearance and is commonly used in various chemical and industrial applications. It is a chloride salt of rhodium, coordinated with pyridine ligands, and is notable for its stability and reactivity in different chemical environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorotetrakis(pyridine)rhodium chloride is typically synthesized by heating rhodium trichloride with an excess of pyridine in the presence of a catalytic amount of a reductant. The reaction is carried out in an aqueous medium, and the product initially crystallizes as a tetrahydrate. Upon vacuum drying at 100°C, the tetrahydrate converts to the monohydrate .
Industrial Production Methods
In industrial settings, the production of dichlorotetrakis(pyridine)rhodium chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for heating, mixing, and crystallization helps in achieving consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorotetrakis(pyridine)rhodium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species.
Substitution: The pyridine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve other nitrogen-containing ligands or phosphines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(IV) complexes, while reduction can produce rhodium(I) species. Substitution reactions result in new coordination complexes with different ligands .
Applications De Recherche Scientifique
Dichlorotetrakis(pyridine)rhodium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of fine chemicals and as a precursor for other rhodium-based catalysts
Mécanisme D'action
The mechanism of action of dichlorotetrakis(pyridine)rhodium chloride involves its ability to coordinate with various substrates through its rhodium center. The pyridine ligands can be displaced by other molecules, allowing the rhodium to interact with different chemical species. This coordination ability is crucial for its catalytic activity and potential biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichlorotris(pyridine)rhodium chloride: Another rhodium-pyridine complex with different stoichiometry.
Bis(triphenylphosphine)rhodium carbonyl chloride: A rhodium complex with phosphine ligands.
Pentamethylcyclopentadienylrhodium chloride dimer: A rhodium complex with cyclopentadienyl ligands.
Uniqueness
Dichlorotetrakis(pyridine)rhodium chloride is unique due to its specific coordination environment and stability. The presence of four pyridine ligands provides a distinct electronic and steric environment, making it suitable for specific catalytic and research applications .
Propriétés
Numéro CAS |
14077-03-3 |
|---|---|
Formule moléculaire |
C20H20Cl3N4Rh |
Poids moléculaire |
525.7 g/mol |
Nom IUPAC |
pyridine;rhodium(3+);trichloride |
InChI |
InChI=1S/4C5H5N.3ClH.Rh/c4*1-2-4-6-5-3-1;;;;/h4*1-5H;3*1H;/q;;;;;;;+3/p-3 |
Clé InChI |
SIIBZAPGWNBRSK-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Rh+3] |
Numéros CAS associés |
14077-03-3 14077-30-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


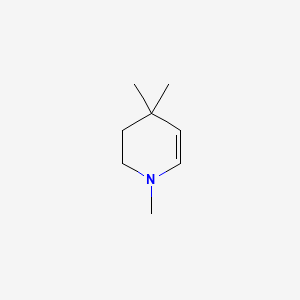
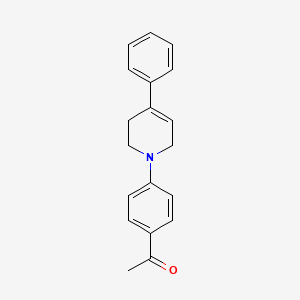
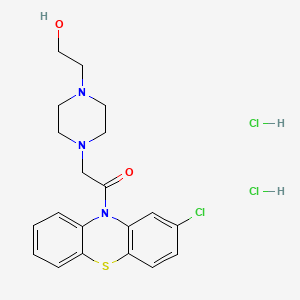

![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)

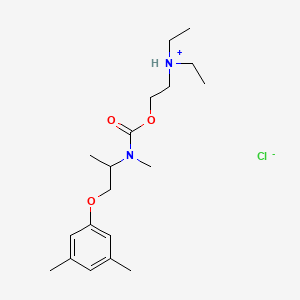
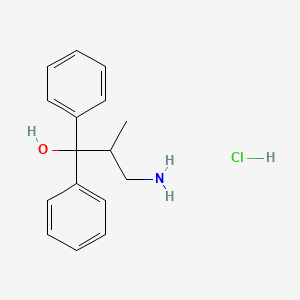
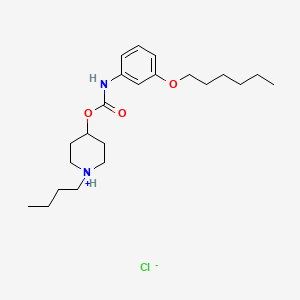

![o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate](/img/structure/B13738722.png)
